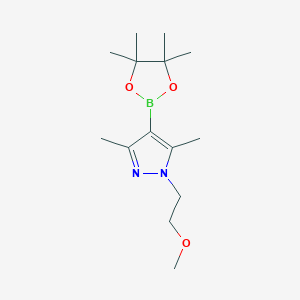
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
概要
説明
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate, also known by its chemical abbreviation ‘ethyl CDAP’ or ‘EC’, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 1154030-73-5 and a linear formula of C10H13N5O2 .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl (Z)-2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)acrylate . The InChI code is 1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7- .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.25 g/mol . It is a solid substance .科学的研究の応用
Crystal Packing Interactions
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate is studied for its unique crystal packing interactions, particularly the N⋯π and O⋯π interactions, which are relatively rare in crystal engineering. These interactions contribute to the formation of specific crystal structures, like zigzag double-ribbons and 1-D double-columns, which are significant in the development of new materials with desired properties (Zhang, Wu, & Zhang, 2011).
Synthesis and Transformation
This compound plays a role in the synthesis and transformation of various organic molecules. For example, its reaction with isopropylmagnesium bromide leads to the formation of ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate, demonstrating its versatility as a reagent in organic synthesis (Harutyunyan et al., 2017).
Structural Insights in Inhibitor Design
The compound has been synthesized and studied for its structural properties, particularly in the context of inhibitor design for enzymes like c-Jun N-terminal kinases. These structural insights are crucial for developing new drugs and therapeutic agents (Abad et al., 2020).
Role in Heterocyclic Systems Synthesis
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate is integral in synthesizing various heterocyclic systems. Its transformations have been explored for preparing compounds like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its applicability in developing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Electrochemical Reduction Studies
The electrochemical behavior of related compounds has been studied, providing insights into the electrochemical properties of ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate. This research is important for understanding its potential applications in electrochemistry and material science (Esteves et al., 2003).
Unusual Cycloaddition Reactions
Investigations into its unusual [3+2] cycloaddition reactions shed light on its unique chemical behavior, which can be harnessed in synthesizing novel organic compounds (Bourhis & Vercauteren, 1994).
Antimicrobial Activity
The compound has been used to synthesize novel derivatives with significant antimicrobial properties. Such studies are essential in the search for new antibacterial agents and contribute to medical research (Chandrakantha et al., 2011).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBTQXOHGZNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155173 | |
| Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
CAS RN |
1154030-73-5 | |
| Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154030-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)


![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)



![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)